2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol
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Overview
Description
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol is an organic compound that features a phenol group substituted with two methyl groups at the 2 and 6 positions, and a 2-methyl-2-(2-thienyl)ethenyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Brominated phenols.
Scientific Research Applications
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The compound’s unique structure allows it to interact with various pathways, influencing biological processes such as inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Lacks the 2-methyl-2-(2-thienyl)ethenyl group, resulting in different chemical properties and applications.
4-(2-Methyl-2-(2-thienyl)ethenyl)phenol:
Uniqueness
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol is unique due to the presence of both the 2,6-dimethylphenol core and the 2-methyl-2-(2-thienyl)ethenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
142115-49-9 |
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Molecular Formula |
C15H16OS |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(E)-2-thiophen-2-ylprop-1-enyl]phenol |
InChI |
InChI=1S/C15H16OS/c1-10(14-5-4-6-17-14)7-13-8-11(2)15(16)12(3)9-13/h4-9,16H,1-3H3/b10-7+ |
InChI Key |
ZMNBXTXDFIILAA-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(\C)/C2=CC=CS2 |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C)C2=CC=CS2 |
Origin of Product |
United States |
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